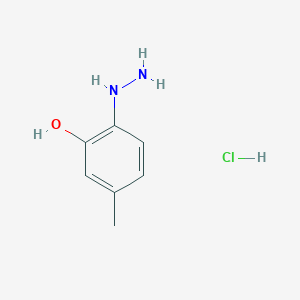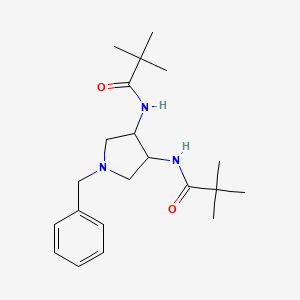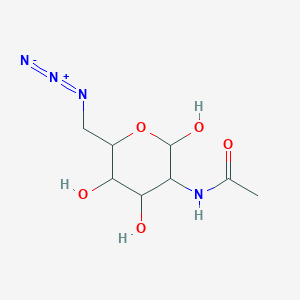
2,2'-Dimethyl-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethyl-3,3’-bipyridine is an organic compound belonging to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. The 2,2’-dimethyl-3,3’-bipyridine variant is characterized by the presence of methyl groups at the 2 and 2’ positions on each pyridine ring. This compound is of significant interest due to its applications in coordination chemistry, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dimethyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of a pyridine derivative with a zinc reagent in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a tin reagent instead of zinc . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of 2,2’-dimethyl-3,3’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dimethyl-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative.
Substitution: The methyl groups on the bipyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines .
Aplicaciones Científicas De Investigación
2,2’-Dimethyl-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is used in the design of metal-based drugs and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: It is employed in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2,2’-dimethyl-3,3’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers . These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization . The specific pathways and molecular targets depend on the nature of the metal ion and the reaction conditions .
Comparación Con Compuestos Similares
2,2’-Dimethyl-3,3’-bipyridine can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Lacks the methyl groups and has different electronic properties.
4,4’-Dimethyl-2,2’-bipyridine: Methyl groups are positioned differently, affecting its coordination behavior.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound.
The uniqueness of 2,2’-dimethyl-3,3’-bipyridine lies in its specific substitution pattern, which influences its steric and electronic properties, making it suitable for specialized applications in catalysis and materials science .
Propiedades
IUPAC Name |
2-methyl-3-(2-methylpyridin-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-11(5-3-7-13-9)12-6-4-8-14-10(12)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKXJQAHRJNGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=C(N=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-Dihydroxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethanone](/img/structure/B15122864.png)
![2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B15122877.png)
![5-Methoxy-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15122879.png)
![6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B15122885.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B15122906.png)
![N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122917.png)

![4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15122938.png)


![Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate](/img/structure/B15122952.png)


![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)
